1H-Benzimidazole-2-methanol is a chemical compound with the formula C8H8N2O. It is a white to slightly yellow solid that is soluble in water and various organic solvents []. While the full range of its applications is still under investigation, current scientific research suggests potential in several areas:
1H-Benzimidazole-2-methanol has been identified as a potential scaffold for the development of new drugs due to the presence of the benzimidazole ring, which is a core structure found in many biologically active molecules []. Studies have shown that it exhibits various bioactivities, including:
1H-Benzimidazole-2-methanol is a compound characterized by the molecular formula CHNO and a molecular weight of 148.16 g/mol. It features a benzimidazole ring, which is a bicyclic structure consisting of a benzene ring fused to an imidazole ring. The presence of a hydroxymethyl group (-CHOH) at the 2-position of the benzimidazole enhances its reactivity and solubility in various solvents. This compound is recognized for its potential applications in chemical synthesis and biological activity, making it a subject of interest in medicinal chemistry and material science .
1H-Benzimidazole-2-methanol exhibits notable biological activities, including:
The synthesis of 1H-benzimidazole-2-methanol can be achieved through several methods:
1H-Benzimidazole-2-methanol has diverse applications, including:
Interaction studies involving 1H-benzimidazole-2-methanol focus on its ability to form complexes with various metal ions and other molecules. These studies reveal:
Several compounds share structural similarities with 1H-benzimidazole-2-methanol. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
5-Fluoro-1H-benzimidazole-2-methanol | 39811-07-9 | 0.83 |
5-Nitro-1H-benzimidazole-2-methanol | 20034-00-8 | 0.81 |
2-Methyl-1H-benzimidazol-5-ol | 41292-66-4 | 0.79 |
6-Methyl-1H-benzimidazole-2-methanol | 20034-02-0 | 0.78 |
5-(Trifluoromethyl)-1H-benzimidazole-2-methanol | 6758-34-5 | 0.78 |
What distinguishes 1H-benzimidazole-2-methanol from these similar compounds is primarily its hydroxymethyl group at the 2-position, which enhances its solubility and reactivity compared to others that may lack this functional group or possess different substituents. This feature contributes significantly to its potential applications in medicinal chemistry and materials science.
Irritant